Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16950860
InChI: InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H
SMILES:
Molecular Formula: C10H10ClNO2S
Molecular Weight: 243.71 g/mol

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16950860

Molecular Formula: C10H10ClNO2S

Molecular Weight: 243.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride -

Specification

Molecular Formula C10H10ClNO2S
Molecular Weight 243.71 g/mol
IUPAC Name methyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H
Standard InChI Key SFDREXXEEPJXAE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl

Introduction

Structural and Nomenclature Characteristics

The compound’s IUPAC name, methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride, reflects its bicyclic structure. The benzo[b]thiophene system consists of a benzene ring fused to a thiophene ring, with substituents at positions 2 and 5 . Key structural features include:

  • Amino group (-NH₂) at position 5, which enhances reactivity for further derivatization.

  • Methyl ester (-COOCH₃) at position 2, providing a handle for hydrolysis or transesterification.

  • Hydrochloride salt, improving aqueous solubility for biological applications.

The molecular formula is C₁₀H₁₀ClNO₂S, with a molecular weight of 243.71 g/mol (calculated from the free base weight of 207.25 g/mol + HCl). The SMILES notation is COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl, and the InChIKey is COGPHTXDHIIUFX-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 5-amino-benzo[b]thiophene-2-carboxylate hydrochloride typically involves three stages: (1) construction of the benzo[b]thiophene core, (2) functionalization with amino and ester groups, and (3) salt formation.

Benzo[b]thiophene Core Formation

A common method adapts cyclization reactions using substituted benzaldehydes and thioglycolate esters. For example:

  • Cyclocondensation: Reacting 2-fluoro-4-nitrobenzaldehyde with ethyl thioglycolate in dimethylformamide (DMF) with potassium carbonate yields ethyl 5-nitrobenzo[b]thiophene-2-carboxylate .

  • Nitro Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine, producing ethyl 5-aminobenzo[b]thiophene-2-carboxylate .

Esterification and Salt Formation

  • Transesterification: The ethyl ester is converted to a methyl ester via acid-catalyzed methanolysis.

  • Hydrochloride Salt Preparation: Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt .

Physicochemical Properties

PropertyValueSource
Melting Point178–179°C
Density1.352 ± 0.06 g/cm³
pKa3.52 ± 0.10 (predicted)
SolubilitySoluble in DMSO, methanol;
sparingly soluble in water

The hydrochloride salt’s solubility profile makes it suitable for in vitro assays, though stability requires storage under inert gas (N₂/Ar) at 2–8°C .

Biological and Pharmacological Relevance

Antibacterial Activity

Benzo[b]thiophene derivatives exhibit notable activity against Gram-positive bacteria. For instance, (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin- and daptomycin-resistant Staphylococcus aureus strains . While direct data for methyl 5-amino-benzo[b]thiophene-2-carboxylate hydrochloride is limited, its structural similarity suggests potential as a precursor for antibacterial agents.

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